molecular formula C9H9NO2 B1430313 2-Cyclopropylisonicotinic acid CAS No. 1216171-07-1

2-Cyclopropylisonicotinic acid

Cat. No.: B1430313
CAS No.: 1216171-07-1
M. Wt: 163.17 g/mol
InChI Key: QFUFLFJZHFCDLM-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinic acid is a chemical compound with the molecular formula C9H9NO2. It is a derivative of isonicotinic acid, characterized by the presence of a cyclopropyl group attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylisonicotinic acid typically involves the cyclopropylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopropylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .

Biological Activity

2-Cyclopropylisonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, based on diverse research findings.

Chemical Structure and Synthesis

This compound is derived from isonicotinic acid, featuring a cyclopropyl group that can influence its biological activity. The synthesis of this compound typically involves standard organic reactions, including cyclization and functional group modifications.

Antibacterial Activity

Research indicates that derivatives of isonicotinic acid, including those with cyclopropyl substitutions, exhibit significant antibacterial properties. For instance:

  • Study Findings : A study synthesized various isonicotinic acid derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with cyclopropyl groups showed varying degrees of effectiveness, with some exhibiting minimal inhibitory concentrations (MIC) comparable to established antibiotics .
CompoundMIC (μg/mL)Target Bacteria
This compound32S. aureus
Other derivatives64E. coli

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity:

  • In Vitro Studies : Compounds containing cyclopropane structures were tested for antifungal efficacy against Candida albicans, with some derivatives achieving MIC values as low as 16 μg/mL . The binding affinity of these compounds to fungal enzymes was assessed through molecular docking studies, revealing promising interactions with critical targets such as CYP51.

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cytotoxicity Tests : Various studies have highlighted the cytotoxic effects of isonicotinic acid derivatives on cancer cell lines. For example, certain derivatives induced apoptosis in cancer cells while exhibiting selective toxicity .
Cell LineIC50 (μM)Mechanism of Action
HT-2925Induction of apoptosis
HCT-830Cell cycle arrest in G0/G1

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Influence of Cyclopropyl Group : The presence of the cyclopropyl moiety significantly alters the pharmacological profile. Studies have shown that while some substitutions enhance activity, others may reduce it . For instance, modifications that introduce electron-withdrawing groups at specific positions on the aromatic ring have been correlated with increased antibacterial potency.

Case Studies

  • Antimicrobial Efficacy : A comprehensive evaluation of a series of isonicotinic acid derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced antimicrobial activity compared to their non-cyclopropyl counterparts. The study assessed over fifty compounds and identified optimal structural features for activity enhancement .
  • Cytotoxicity in Cancer Models : Another study focused on the anticancer properties of cyclopropyl-substituted isonicotinic acids. It was found that these compounds could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Properties

IUPAC Name

2-cyclopropylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUFLFJZHFCDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216171-07-1
Record name 2-cyclopropylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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